![molecular formula C56H40 B14177846 2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-44-6](/img/structure/B14177846.png)
2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene is a complex organic compound known for its unique structural properties. This compound features a fluorene core substituted with biphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene typically involves multi-step organic reactions. The process often begins with the preparation of the fluorene core, followed by the introduction of biphenyl and methylphenyl substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts and organometallic reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
Scientific Research Applications
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene stands out due to its unique structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of advanced materials and in various scientific research applications.
Properties
CAS No. |
919295-44-6 |
|---|---|
Molecular Formula |
C56H40 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
9-(4-methylphenyl)-2,7,9-tris(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C56H40/c1-39-17-31-50(32-18-39)56(51-33-27-45(28-34-51)42-15-9-4-10-16-42)54-37-48(46-23-19-43(20-24-46)40-11-5-2-6-12-40)29-35-52(54)53-36-30-49(38-55(53)56)47-25-21-44(22-26-47)41-13-7-3-8-14-41/h2-38H,1H3 |
InChI Key |
GVFLMDRQEPZPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
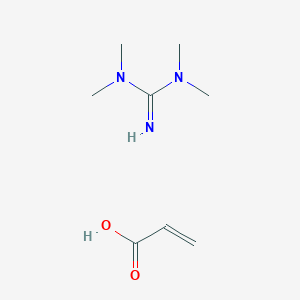
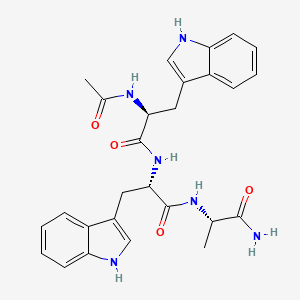
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
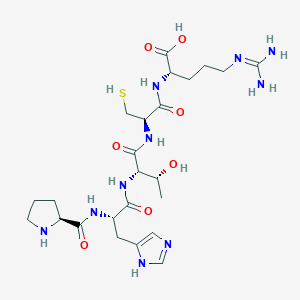
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
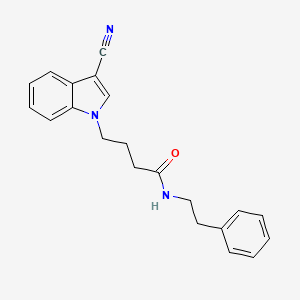
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
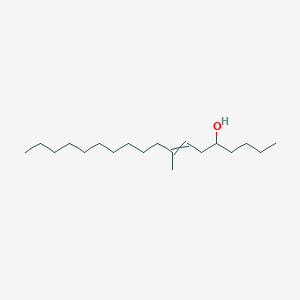
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
